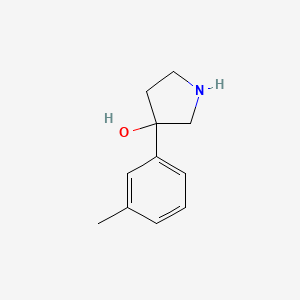
3-(3-Methylphenyl)-3-pyrrolidinol HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Methylphenyl)-3-pyrrolidinol hydrochloride is an organic compound that belongs to the class of pyrrolidines. It is characterized by the presence of a pyrrolidine ring substituted with a 3-methylphenyl group and a hydroxyl group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylphenyl)-3-pyrrolidinol hydrochloride typically involves the reaction of 3-methylbenzaldehyde with pyrrolidine in the presence of a reducing agent. The reaction conditions often include:
Temperature: Moderate temperatures around 25-30°C.
Solvent: Common solvents like ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 3-(3-Methylphenyl)-3-pyrrolidinol hydrochloride may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and efficiency in large-scale production.
化学反应分析
Types of Reactions
3-(3-Methylphenyl)-3-pyrrolidinol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-(3-Methylphenyl)-3-pyrrolidinone.
Reduction: Formation of 3-(3-Methylphenyl)-3-pyrrolidine.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学研究应用
3-(3-Methylphenyl)-3-pyrrolidinol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(3-Methylphenyl)-3-pyrrolidinol hydrochloride involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The aromatic ring can participate in π-π interactions, further modulating the compound’s effects. These interactions can affect various pathways, including enzyme activity and receptor signaling.
相似化合物的比较
Similar Compounds
3-(3-Methylphenyl)-3-pyrrolidinone: Similar structure but with a ketone group instead of a hydroxyl group.
3-(3-Methylphenyl)-3-pyrrolidine: Lacks the hydroxyl group, resulting in different chemical properties.
3-(4-Methylphenyl)-3-pyrrolidinol hydrochloride: Similar structure but with a methyl group in the para position.
Uniqueness
3-(3-Methylphenyl)-3-pyrrolidinol hydrochloride is unique due to the presence of both a hydroxyl group and a pyrrolidine ring, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.
生物活性
3-(3-Methylphenyl)-3-pyrrolidinol hydrochloride (HCl) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C12H17ClN
- Molecular Weight : 215.73 g/mol
- CAS Number : [B7858291]
The compound features a pyrrolidine ring substituted with a 3-methylphenyl group, which may influence its interaction with biological targets.
The biological activity of 3-(3-Methylphenyl)-3-pyrrolidinol HCl may be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can lead to altered physiological responses.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing neurotransmission and potentially exhibiting neuroprotective effects.
- Antiproliferative Activity : Preliminary studies suggest that it may possess antiproliferative properties against various cancer cell lines.
Biological Activity Overview
Research has indicated several biological activities associated with this compound:
- Anticancer Properties : Studies have evaluated its effects on cancer cell lines, demonstrating significant cytotoxicity comparable to established chemotherapeutics.
- Neuroprotective Effects : Investigations into its neuroprotective potential reveal promising results in models of neurodegenerative diseases.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against cancer cells | |
| Neuroprotection | Protective effects in neuronal models | |
| Enzyme Inhibition | Inhibition of key metabolic enzymes |
Case Studies and Research Findings
- Anticancer Activity :
- Neuroprotective Effects :
属性
IUPAC Name |
3-(3-methylphenyl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-9-3-2-4-10(7-9)11(13)5-6-12-8-11/h2-4,7,12-13H,5-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NELYUTCWSBAKLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCNC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














